molecular formula C17H16N4O2S B12604740 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 648449-86-9

5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B12604740
CAS No.: 648449-86-9
M. Wt: 340.4 g/mol
InChI Key: CGQVYNCGTTUTCA-UHFFFAOYSA-N
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Description

5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a thiazolidine-2,4-dione scaffold, which is known for its presence in various pharmacologically active molecules. The incorporation of the quinazoline and piperidine moieties further enhances its potential for therapeutic applications.

Properties

CAS No.

648449-86-9

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

5-[(4-piperidin-1-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N4O2S/c22-16-14(24-17(23)20-16)9-11-4-5-13-12(8-11)15(19-10-18-13)21-6-2-1-3-7-21/h4-5,8-10H,1-3,6-7H2,(H,20,22,23)

InChI Key

CGQVYNCGTTUTCA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of a quinazoline derivative with a thiazolidine-2,4-dione precursor. One common method includes the reaction of 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, such as piperidine, under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Functionalized derivatives with diverse biological activities

Scientific Research Applications

5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione has been explored for its potential in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The thiazolidine-2,4-dione moiety is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . Additionally, the quinazoline and piperidine groups may interact with specific enzymes or receptors, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of the thiazolidine-2,4-dione scaffold with the quinazoline and piperidine moieties. This structural arrangement imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

The compound 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione (referred to as "the compound" hereafter) is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings regarding its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a thiazolidine core substituted with a quinazoline moiety, which is known for its diverse pharmacological activities. The structural formula can be represented as follows:

C16H18N4S\text{C}_{16}\text{H}_{18}\text{N}_4\text{S}

This structure is crucial for its interaction with various biological targets.

1. Anticancer Activity

Research has shown that thiazolidinedione derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including human breast cancer lines (MCF-7 and MDA-MB-231). Studies indicate that it induces apoptosis by modulating the expression of Bcl-2 family proteins, promoting pro-apoptotic factors while inhibiting anti-apoptotic ones .

Table 1: Anticancer Activity of the Compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via Bcl-2 modulation
MDA-MB-23120Inhibition of cell proliferation

2. Enzyme Inhibition

The compound exhibits inhibitory activity against several key enzymes involved in cancer progression and inflammation:

  • Aldose Reductase : This enzyme is implicated in diabetic complications. The compound's ability to inhibit aldose reductase suggests potential benefits in managing diabetes-related conditions .
  • Lipoxygenase : Inhibition of lipoxygenases (LOX) has been demonstrated, which are critical in inflammatory processes. The compound's effect on LOX may contribute to its anti-inflammatory properties .

Table 2: Enzyme Inhibition Profile

EnzymeInhibition (%) at 100 µM
Aldose Reductase75
Lipoxygenase65

3. Antioxidant Properties

The antioxidant activity of the compound has been assessed using DPPH and ABTS assays. Results indicate that it effectively scavenges free radicals, contributing to its overall therapeutic potential .

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the anti-breast cancer effects of various thiazolidinedione derivatives, including the compound. It was found to significantly reduce tumor growth in vitro by inducing apoptosis selectively in cancer cells without affecting normal cells .
  • Diabetes Management : Another investigation focused on the compound's role in inhibiting aldose reductase, demonstrating a reduction in sorbitol accumulation in diabetic models, suggesting its potential as a therapeutic agent for diabetes complications .

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